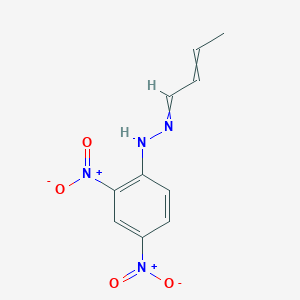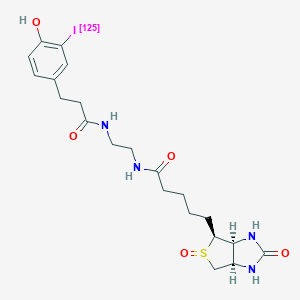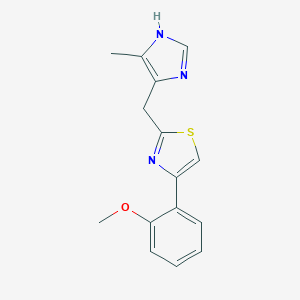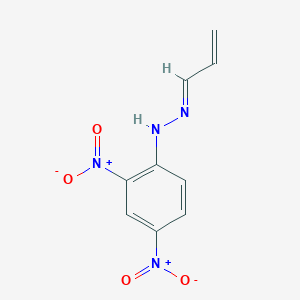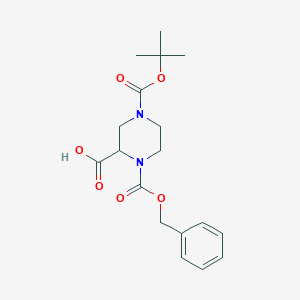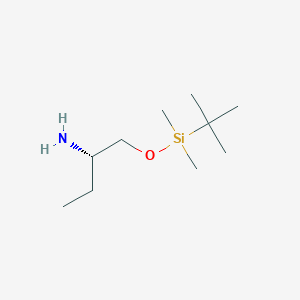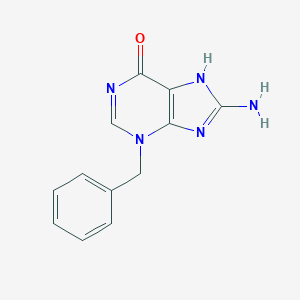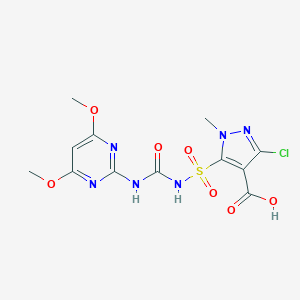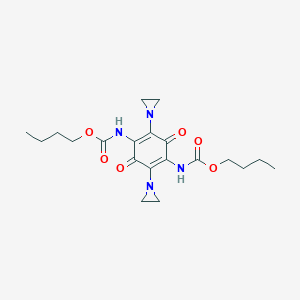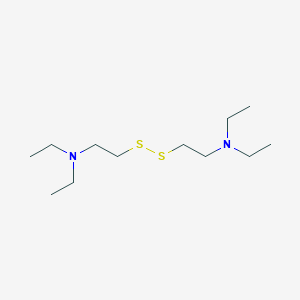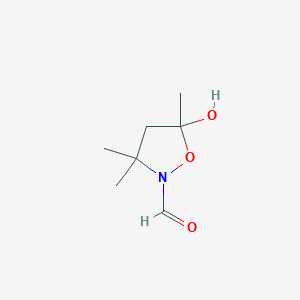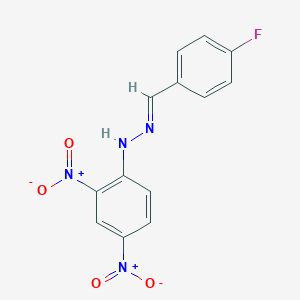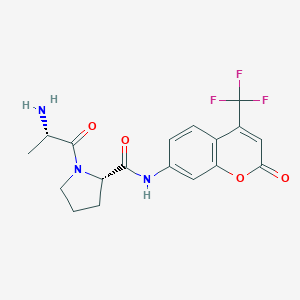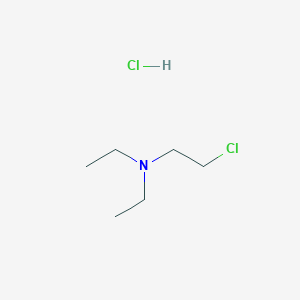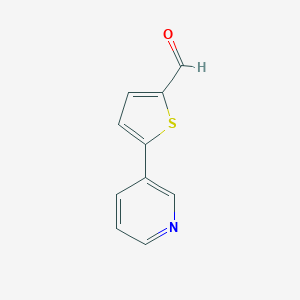
5-(3-Pyridinyl)-2-thiophenecarbaldehyde
Übersicht
Beschreibung
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of related compounds involves a pyridine ring, which is a six-membered heterocyclic scaffold .
Chemical Reactions Analysis
The synthesis of related compounds involves a ring cleavage methodology reaction . The reactivity of pyridinyl radicals has been leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound is canonicalized .
Wissenschaftliche Forschungsanwendungen
Fluorescent Reagent for Alkylamines Detection
5-(4-Pyridyl)-2-thiophenecarbaldehyde, a closely related compound, has been synthesized and utilized as a new fluorescent derivatization reagent for the determination of primary alkylamines. This method involves precolumn derivatization and postcolumn hydrolysis–detection, achieving a detection limit of approximately 0.1 pmol for amines, with a dynamic linear range spanning over five orders of magnitude (Nakajima, Yamamoto, & Hara, 1990).
Antimicrobial Activity
A derivative of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, synthesized from isonicotinic acid hydrazide, was further modified to create various compounds, including those involving the 5-pyridinyl moiety. These compounds were screened for their antimicrobial activity, revealing that most exhibited good to moderate effectiveness against tested microbes (Bayrak et al., 2009).
Synthesis of Complex Molecules
The central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, important for the total synthesis of macrocyclic antibiotics like GE 2270 A, can be synthesized from compounds similar to 5-(3-Pyridinyl)-2-thiophenecarbaldehyde. This synthesis involves converting cyano and dimethoxymethyl groups into 2-thiazolyl groups, demonstrating the compound's utility in complex molecule construction (Okumura et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-pyridin-3-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWXENHCURRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447635 | |
| Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |
CAS RN |
133531-43-8 | |
| Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

